

Application Note: Preparation of Herbicidal Compounds Using Fluoromethyl Triazine Precursors

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Compound of Interest

Compound Name:	4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine
CAS No.:	253870-34-7
Cat. No.:	B3255356

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Executive Summary

The incorporation of fluorinated motifs into heterocyclic scaffolds is a cornerstone of modern agrochemical design. The fluoromethyl-1,3,5-triazine moiety represents a privileged structure in herbicide development, offering a bioisosteric alternative to chlorotriazines (e.g., Atrazine) with enhanced metabolic stability, lipophilicity, and soil mobility.

This Application Note provides a comprehensive technical guide for the synthesis of herbicidal candidates using 2-(trifluoromethyl)-4,6-dichloro-1,3,5-triazine and related fluoromethyl precursors. Unlike traditional methods that rely solely on cyanuric chloride, this guide focuses on retaining the critical C–F bonds during nucleophilic aromatic substitution (

) to generate library-ready active ingredients (AIs).

Chemical Background & Rationale

The Fluorine Effect in Triazine Herbicides

Classically, triazine herbicides function by inhibiting Photosystem II (PSII) in target weeds. The introduction of a fluoromethyl group (

,

, or

) at the 6-position of the triazine ring alters the physicochemical profile:

- **Metabolic Blocking:** The C–F bond strength () prevents oxidative degradation at the methyl site, prolonging field half-life.
- **Lipophilicity ():** Fluorination increases lipophilicity, facilitating transport across the waxy plant cuticle.
- **Electronic Modulation:** The strong electron-withdrawing nature of the group activates the remaining chlorides at positions 2 and 4 towards nucleophilic attack, requiring modified reaction conditions compared to cyanuric chloride.

Synthetic Strategy

The synthesis of fluoromethyl triazine herbicides generally follows a stepwise displacement strategy. The high reactivity of the fluorinated precursor requires precise temperature control to prevent "over-substitution" (formation of inactive tris-amino byproducts).

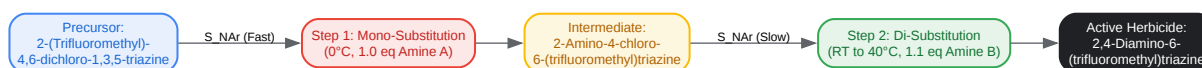


Figure 1: Sequential Nucleophilic Substitution Workflow for Fluoromethyl Triazine Herbicides

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Precursor Synthesis & Sourcing

While many researchers purchase 2-(trifluoromethyl)-4,6-dichloro-1,3,5-triazine (CAS: 703-93-5), it can be synthesized in-house for large-scale needs.

Method: Reaction of trifluoroacetamide with oxalyl chloride or related cyclization agents is possible, but the industrial standard often involves the trimerization of trifluoroacetonitrile with cyanogen chloride, or the fluorination of trichloromethyl-triazine derivatives.

Note: For this guide, we assume the use of the commercially available dichloro-trifluoromethyl precursor to focus on the library generation of herbicides.

Detailed Experimental Protocol

Protocol ID: P-TZ-CF3-01

Title: Sequential Synthesis of Asymmetric 2,4-Diamino-6-(trifluoromethyl)-1,3,5-triazines.

Objective: To synthesize a model herbicide analog, 2-(ethylamino)-4-(isopropylamino)-6-(trifluoromethyl)-1,3,5-triazine, demonstrating the control required for asymmetric substitution.

4.1 Materials & Reagents

Reagent	MW (g/mol)	Equiv.[1]	Purity	Role
2-(Trifluoromethyl)-4,6-dichloro-1,3,5-triazine	217.96	1.0	>97%	Core Scaffold
Ethylamine (2.0 M in THF)	45.08	1.05	-	Nucleophile A
Isopropylamine	59.11	1.2	>99%	Nucleophile B
Diisopropylethylamine (DIPEA)	129.24	2.5	>99%	Base (Scavenger)
THF (Anhydrous)	-	-	HPLC	Solvent
Dichloromethane (DCM)	-	-	HPLC	Extraction

4.2 Step 1: Mono-Substitution (Creation of the "Simazine-like" Core)

Critical Insight: The electron-withdrawing

group makes the chlorides MORE reactive than in cyanuric chloride. Strict temperature control at -10°C to 0°C is mandatory to avoid bis-addition.

- Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and nitrogen inlet.
- Solvation: Charge the flask with 2-(trifluoromethyl)-4,6-dichloro-1,3,5-triazine (2.18 g, 10.0 mmol) and anhydrous THF (50 mL). Cool the solution to -10°C using an acetone/ice bath.
- Addition A: Mix Ethylamine (5.25 mL of 2.0 M solution, 10.5 mmol) with DIPEA (1.9 mL, 11.0 mmol) in a separate vial.
- Reaction: Add the amine/base mixture dropwise via syringe pump over 30 minutes. Maintain internal temperature below -5°C .
 - Observation: A white precipitate (DIPEA[2]·HCl) will form immediately.
- Monitoring: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS. The starting material should be consumed, with the mono-substituted product () appearing.
 - Checkpoint: If bis-substituted product appears (lower), reduce temperature for future runs.

4.3 Step 2: Di-Substitution (Library Diversification)

- Warm-up: Allow the reaction mixture from Step 1 to warm to 10°C .
- Addition B: Add Isopropylamine (0.71 g, 12.0 mmol) and remaining DIPEA (2.0 mL) in THF (10 mL) dropwise over 10 minutes.
- Heating: Remove the cooling bath. Stir at Room Temperature (25°C) for 4 hours.
 - Note: Unlike cyanuric chloride which often requires reflux for the second substitution, the

activation allows this to proceed at RT.

- Completion: Check LC-MS for conversion to the di-amino product (Mass: ~263 amu).

4.4 Workup & Purification

- Quench: Pour the reaction mixture into cold water (100 mL) and extract with DCM ().
- Wash: Wash combined organics with 1M HCl (to remove unreacted amines), saturated , and brine.
- Dry & Concentrate: Dry over , filter, and concentrate in vacuo.
- Purification: The crude material is often pure enough (>90%) for screening. For analytical standards, purify via Flash Column Chromatography (Gradient: 0-30% EtOAc in Hexanes).

Analytical Characterization

Compound: 2-(Ethylamino)-4-(isopropylamino)-6-(trifluoromethyl)-1,3,5-triazine

- Physical State: White crystalline solid.
- NMR (376 MHz,): ppm (s, 3F).
 - Diagnostic: The singlet confirms the integrity of the group. If hydrolysis occurred, this signal would disappear or shift significantly.
- NMR (400 MHz,):
 - 5.80 (br s, 1H, NH-Ethyl)

- 5.55 (br s, 1H, NH-iPr)
- 4.20 (m, 1H, CH-iPr)
- 3.45 (m, 2H,
-Ethyl)
- 1.25 (d, 6H,
-iPr)
- 1.18 (t, 3H,
-Ethyl)
- LC-MS (ESI+): Calculated for

; Found 250.1.

Safety & Handling (HSE)

- Fluorinated Intermediates: Fluoromethyl triazines can hydrolyze to release HF if exposed to strong acids at high temperatures. Always use basic workups where possible.
- Sensitization: Triazine precursors are potent sensitizers. Double-gloving (Nitrile) and working in a fume hood are mandatory.
- Waste Disposal: Segregate halogenated organic waste. Do not mix with strong oxidizers.

Mechanism of Action Diagram

The following diagram illustrates the interaction of the synthesized inhibitor with the D1 protein of Photosystem II, highlighting the role of the fluoromethyl group.

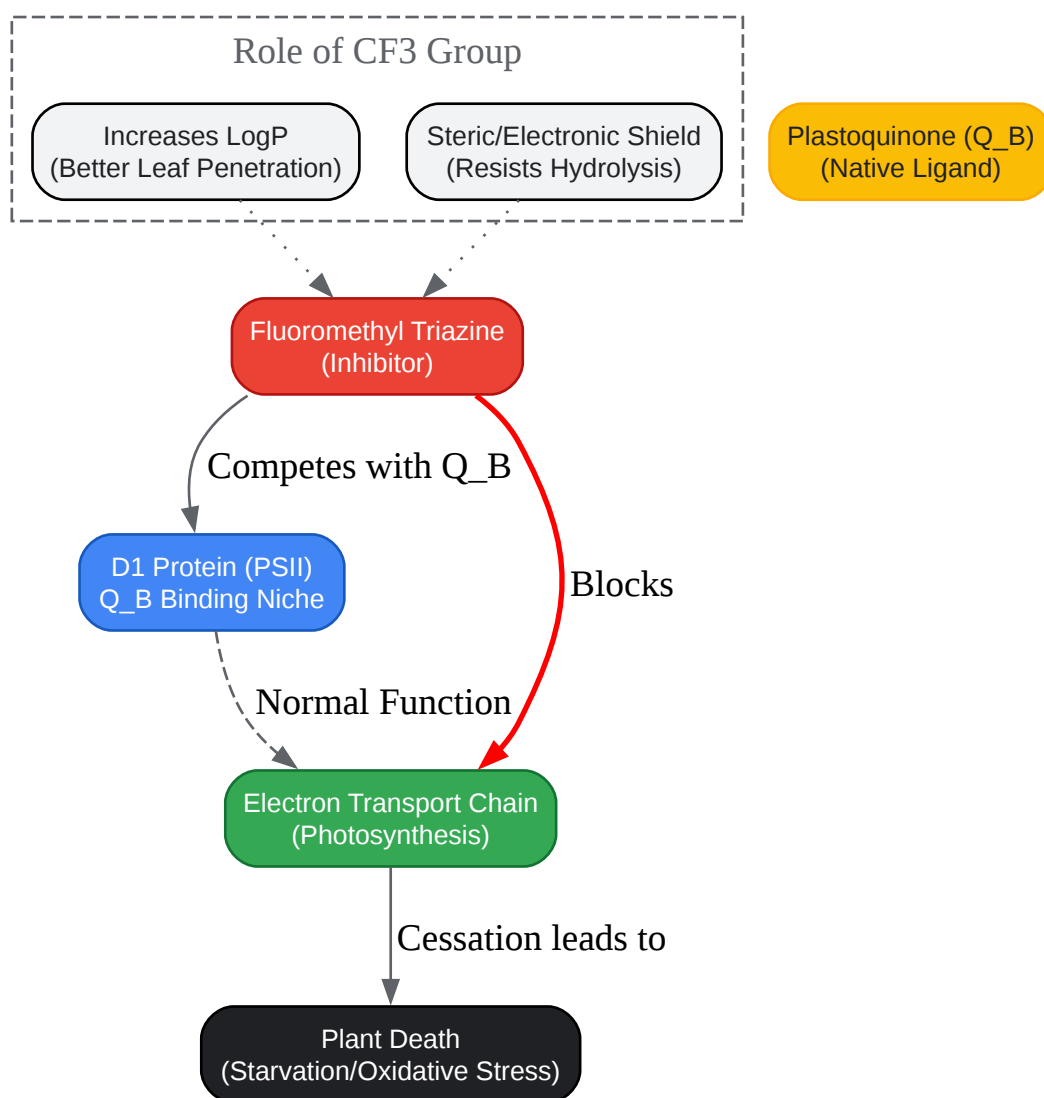


Figure 2: Mechanism of Action - PSII Inhibition by Fluoromethyl Triazines

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References

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